

# Structure-activity relationship (SAR) studies of MtTMPK-IN-4 analogues

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## Compound of Interest

Compound Name: *MtTMPK-IN-4*

Cat. No.: *B12411841*

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A comprehensive analysis of the structure-activity relationship (SAR) of analogues of the Mycobacterium tuberculosis thymidylate kinase (MtTMPK) inhibitor, **MtTMPK-IN-4**, reveals critical insights for the development of potent anti-tuberculosis agents. This guide provides a detailed comparison of these analogues, supported by experimental data, to aid researchers and drug development professionals in the rational design of novel MtTMPK inhibitors.

## Structure-Activity Relationship of MtTMPK-IN-4 Analogues

**MtTMPK-IN-4** belongs to a class of non-nucleoside inhibitors characterized by a 1-(1-((4-phenoxyquinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dione scaffold. SAR studies on this series have elucidated the importance of various structural modifications on the inhibitory potency against MtTMPK and the whole-cell activity against *M. tuberculosis*.

## Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC<sub>50</sub>) against MtTMPK and the minimum inhibitory concentration (MIC) against *M. tuberculosis* H37Rv for a selection of **MtTMPK-IN-4** analogues.

Compound	R (Substitution on Phenoxy Ring)	MtTMPK IC <sub>50</sub> (μM)	M. tuberculosis H37Rv MIC (μg/mL)
1	H	7.8 ± 0.6	>100
2	4-F	5.5 ± 0.4	>100
3	3-Cl	6.1 ± 0.5	50
4	4-Cl	2.8 ± 0.2	25
5	3,4-diCl	1.9 ± 0.1	12.5
6	3,5-diCl	0.8 ± 0.1	6.25
7	4-CF <sub>3</sub>	3.2 ± 0.3	25
8	3,5-di(CF <sub>3</sub> ) <sub>2</sub>	0.9 ± 0.1	12.5
9	4-OMe	15.2 ± 1.2	>100
10	4-CN	4.5 ± 0.4	50

Data is compiled from publicly available research on non-nucleoside MtTMPK inhibitors.

The data clearly indicates that substitutions on the terminal phenoxy ring significantly impact both enzyme inhibition and whole-cell activity. Lipophilic and electron-withdrawing groups at the meta and para positions of the phenoxy ring tend to enhance potency. Notably, the 3,5-dichloro (Compound 6) and 3,5-bis(trifluoromethyl) (Compound 8) substitutions resulted in the most potent inhibitors in this series.

## Experimental Protocols

### MtTMPK Inhibition Assay

The inhibitory activity of the compounds against MtTMPK was determined using a coupled-enzyme spectrophotometric assay. The assay measures the phosphorylation of thymidine monophosphate (TMP) to thymidine diphosphate (TDP), which is coupled to the oxidation of NADH.

- **Reaction Mixture:** The reaction was carried out in a buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl<sub>2</sub>, 1 mM DTT, 0.2 mM NADH, 1 mM phosphoenolpyruvate, 2 units of lactate dehydrogenase, and 2 units of pyruvate kinase.
- **Enzyme and Substrates:** Recombinant MtTMPK (50 nM) was pre-incubated with the test compound at varying concentrations for 10 minutes at 25°C. The reaction was initiated by the addition of ATP (1 mM) and TMP (0.1 mM).
- **Data Acquisition:** The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, was monitored continuously for 15 minutes using a spectrophotometer.
- **IC<sub>50</sub> Determination:** The initial reaction velocities were plotted against the inhibitor concentration, and the IC<sub>50</sub> values were calculated by fitting the data to a four-parameter logistic equation.

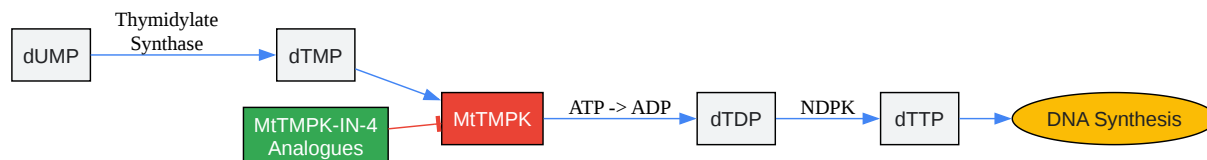
## Antimycobacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) of the compounds against *M. tuberculosis* H37Rv was determined using the microplate Alamar blue assay (MABA).

- **Cell Culture:** *M. tuberculosis* H37Rv was cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase).
- **Compound Preparation:** Compounds were serially diluted in a 96-well microplate.
- **Inoculation:** An inoculum of *M. tuberculosis* was added to each well to a final concentration of approximately  $5 \times 10^5$  CFU/mL.
- **Incubation:** The plates were incubated at 37°C for 7 days.
- **MIC Determination:** After incubation, Alamar blue solution was added to each well, and the plates were re-incubated for 24 hours. The MIC was defined as the lowest concentration of the compound that prevented a color change from blue to pink.

## Visualizations

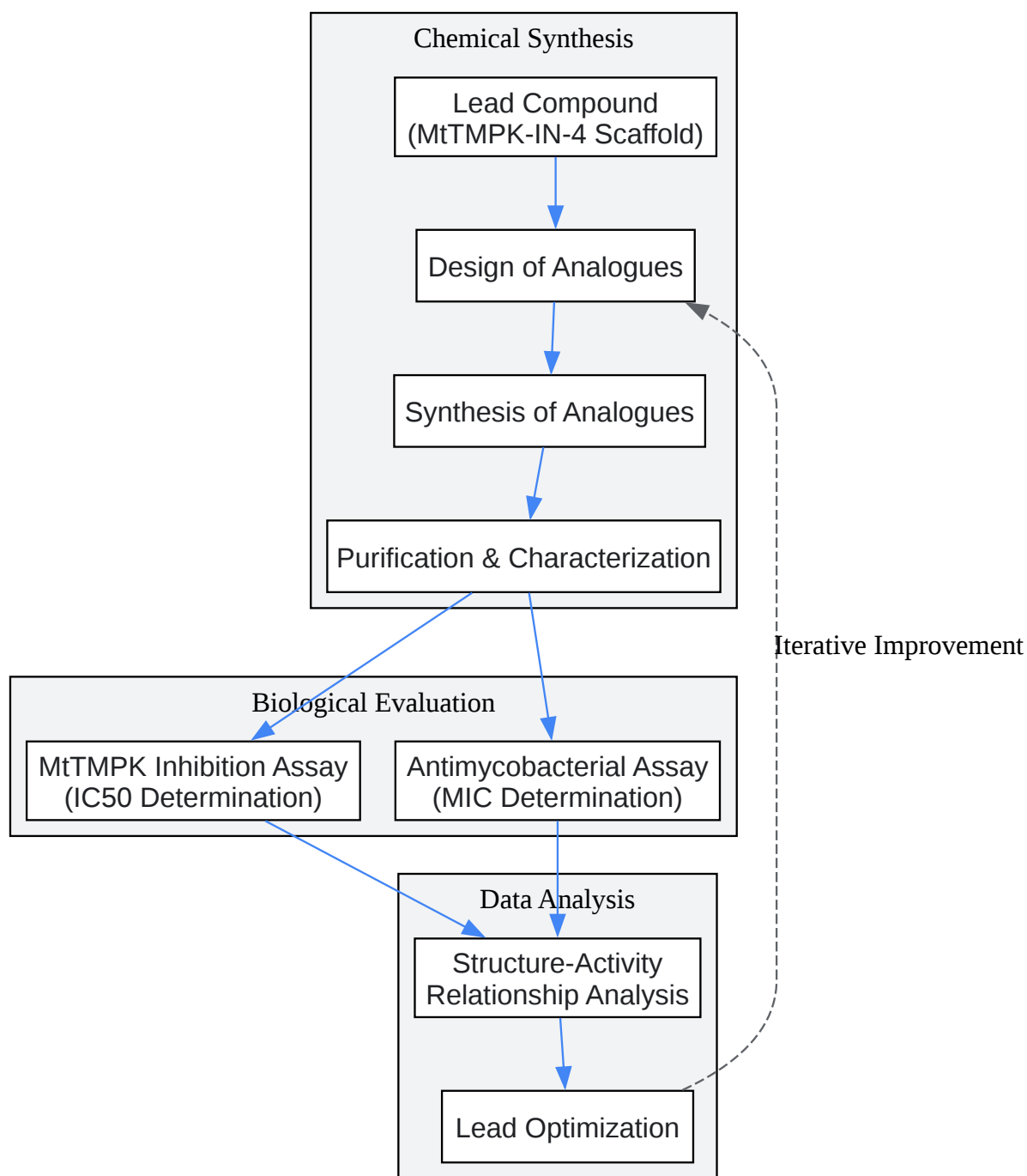
### Signaling Pathway of MtTMPK



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Caption: Role of MtTMPK in the DNA synthesis pathway of *M. tuberculosis* and its inhibition.

## Experimental Workflow for SAR Studies



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Caption: Workflow for the structure-activity relationship (SAR) study of MtTMPK inhibitors.

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